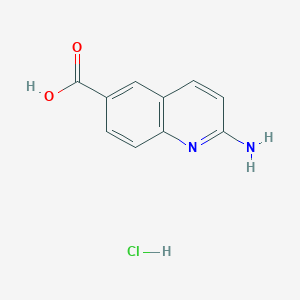
Benzyl (2,2-dimethoxyethyl)(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbamate group can be reduced to an amine under reducing conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyl N-(2,2-dimethoxyethyl)-N-(2-oxoethyl)carbamate.
Reduction: Formation of benzyl N-(2,2-dimethoxyethyl)-N-(2-aminoethyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate would depend on its specific application. In biological systems, it might act by inhibiting enzymes or interacting with specific molecular targets. The exact pathways and targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar reactivity but different biological properties.
Ethyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate is unique due to the presence of both benzyl and dimethoxyethyl groups, which can impart specific chemical and biological properties not found in simpler carbamates.
Propiedades
Fórmula molecular |
C14H21NO5 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C14H21NO5/c1-18-13(19-2)10-15(8-9-16)14(17)20-11-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
Clave InChI |
YECDPHVXGPCJFX-UHFFFAOYSA-N |
SMILES canónico |
COC(CN(CCO)C(=O)OCC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15296764.png)
![tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B15296766.png)

![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
![Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15296801.png)
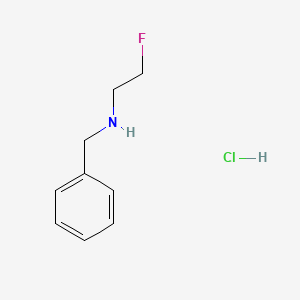
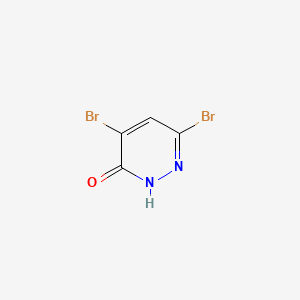
![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)

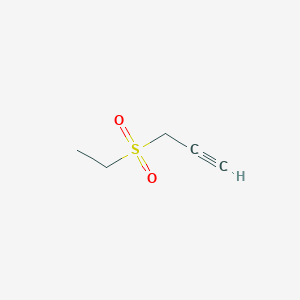
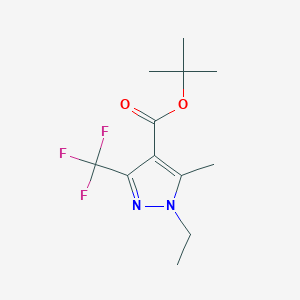
![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
